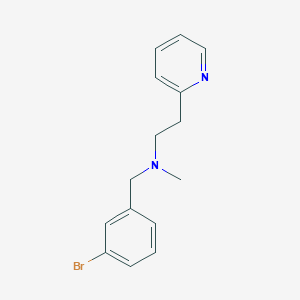![molecular formula C19H21F2N3O B248907 N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound characterized by the presence of fluorine atoms on both phenyl rings and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between ethylenediamine and a suitable dihaloalkane.
Introduction of Fluorine Atoms: Fluorination of the phenyl rings is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The fluorinated phenyl rings are coupled with the piperazine intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Industrial Chemistry:
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of receptor activity and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-(4-phenoxy-phenyl)-benzamide
- 2-Fluoro-N-(2-fluoro-phenyl)-benzamide
- 4-Chloro-2-fluorobenzenemethanol
Uniqueness
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is unique due to the presence of both fluorinated phenyl rings and the piperazine ring, which confer distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H21F2N3O |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
Clave InChI |
PTEXXNGSYDXXIJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
Solubilidad |
10.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B248841.png)
![METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B248844.png)



![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
